tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Overview
Description
Tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Asymmetric Synthesis of Protected 1,2-Amino Alcohols :The compound serves as a precursor in the synthesis of protected 1,2-amino alcohols, showcasing high yields and diastereoselectivities. Specific protocols detail the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, illustrating the compound's versatility in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).
Building Block for Nucleophilic Substitutions and Radical Reactions :tert-Butyl phenylazocarboxylates, a category to which this compound belongs, are considered versatile building blocks. They are particularly noted for their role in nucleophilic substitutions with aromatic amines and alcohols, as well as radical reactions including oxygenation, halogenation, and coupling. These processes are pivotal in synthetic organic chemistry, as highlighted by Jasch, Höfling, and Heinrich (2012) (Jasch, Höfling, & Heinrich, 2012).
Role in Synthesis of Amino Acid Derivatives :The compound is utilized in the synthesis of various amino acid derivatives, including N-protected amino acid esters and orthogonally protected diaminopropanoates. These syntheses emphasize the compound's utility in the creation of chiral and enantioselective structures, which are crucial in the field of pharmaceuticals and biologically active compounds (Chevallet et al., 2004).
Biochemical and Medicinal Research
Intermediate in Biotin Synthesis :The compound plays a role as an intermediate in the synthesis of Biotin, a water-soluble vitamin involved in essential metabolic processes. The synthesis process, which includes esterification and protection of amine and thiol, highlights the compound's importance in biochemical research and its potential applications in biotechnological processes (Qin et al., 2014).
Application in Biosynthesis Processes :It's notably used in whole-cell biosynthesis reactions, for instance, in the synthesis of key intermediates for atorvastatin and rosuvastatin. This application emphasizes its role in biocatalytic processes and the synthesis of pharmaceutical compounds (Liu et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they protect the amino group from unwanted side reactions .
Mode of Action
The compound interacts with its targets through its Boc-protecting group. The Boc group is stable under most conditions but can be removed under acidic conditions, freeing the amino group for further reactions . This property is crucial in peptide synthesis, where selective deprotection allows for the controlled addition of amino acids to the growing peptide chain .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group of the amino acid, preventing it from reacting prematurely. Once the amino acid is added to the peptide chain, the Boc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its metabolism would involve the removal of the Boc group, and it would be excreted as waste after its role in peptide synthesis is complete .
Result of Action
The primary result of the action of “tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate” is the synthesis of peptides . By protecting the amino group, it allows for the controlled addition of amino acids to a peptide chain, enabling the creation of specific peptide sequences .
Action Environment
The action of “this compound” is influenced by various environmental factors. For instance, the presence of acid is necessary for the removal of the Boc group . Additionally, the compound is stable under most conditions but can decompose under extreme conditions . Therefore, it should be stored in a dry, room-temperature environment .
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOEDXSMUQCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404555 | |
Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18605-26-0 | |
Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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